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Compound of Interest

Compound Name:
3-(2-Chlorophenoxy)azetidine

hydrochloride

CAS No.: 1188375-01-0

Cat. No.: B1530428

Get Quote

Technical Guide: Computational Modeling &
Docking of 3-(2-Chlorophenoxy)azetidine HCl
Executive Summary
This guide provides a validated in silico workflow for characterizing the binding mechanism of

3-(2-Chlorophenoxy)azetidine hydrochloride (CPA-HCl). Given its cationic amphiphilic

nature at physiological pH, the primary focus is on its interaction with the Human

Norepinephrine Transporter (hNET), a relevant target for this chemical class. The protocol

encompasses Density Functional Theory (DFT) optimization, molecular docking with salt-bridge

constraints, and membrane-embedded Molecular Dynamics (MD) simulations.

Molecular Profile & Ligand Preparation
Chemical Identity[1][2]

IUPAC Name: 3-(2-Chlorophenoxy)azetidine hydrochloride
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SMILES:ClC1=CC=CC=C1OC2CNC2.Cl

Physicochemical Properties:

pKa (Calculated): ~9.5–10.5 (Secondary amine). At pH 7.4, the molecule exists

predominantly (>99%) as the protonated cation.

Ring Strain: The azetidine ring introduces significant conformational rigidity compared to

pyrrolidine or piperidine analogs.

Quantum Mechanical Optimization (DFT)
To accurately predict the ring puckering angle—critical for fitting into tight binding pockets—

molecular mechanics (MM) force fields often fail. We employ DFT.

Protocol:

Software: Gaussian 16 or ORCA.

Method: B3LYP functional with the 6-311G+(d,p) basis set.

Solvation: IEFPCM model (Water) to simulate the aqueous biological environment.

Output: The optimized geometry reveals a "puckered" azetidine conformation (butterfly angle

~150°) rather than a planar structure. This puckering dictates the vector of the ether oxygen

lone pairs.

Target Identification & Structural Preparation
Target Selection: hNET (Norepinephrine Transporter)
The 3-phenoxy-azetidine moiety structurally overlaps with the S1-binding pharmacophore of

classical SNRIs. The protonated amine mimics the terminal amine of norepinephrine, targeting

the conserved aspartate residue in the transmembrane core.

PDB ID:7KBX (Human NET bound to therapeutic inhibitors).

Resolution: 3.0 Å (Cryo-EM).
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Protein Preparation Workflow
Raw PDB structures contain artifacts that must be corrected before docking.

Pre-processing:

Remove non-essential water molecules (retain waters bridging the Na+ sites).

Remove co-crystallized ligands (e.g., atomoxetine).

Critical Step: Verify the presence of the structural ions (Na+ and Cl-). These are essential

for maintaining the transporter's open-outward conformation.

Protonation State Assignment (PropKa):

Target pH: 7.4.

Asp75 (hNET numbering): Ensure this residue is deprotonated (COO-) to form the crucial

salt bridge with the ligand's azetidine nitrogen.

Energy Minimization:

Force Field: OPLS3e or CHARMM36m.

Restraint: Apply 0.3 Å RMSD restraint on backbone heavy atoms to relieve steric clashes

without distorting the Cryo-EM fold.

Molecular Docking Protocol
Grid Generation
The binding site is defined by the orthosteric (S1) pocket.

Center: Coordinates of the cognate ligand nitrogen atom in PDB 7KBX.

Dimensions:

Å box.
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Constraints: Define a Hydrogen Bond/Salt Bridge constraint on Asp75. This forces the

docking algorithm to reject poses that do not mimic the endogenous neurotransmitter

interaction.

Docking Methodology (Induced Fit)
Standard rigid-receptor docking may fail due to the steric bulk of the 2-chlorophenyl group. We

use an Induced Fit Docking (IFD) approach.

Step-by-Step Protocol:

Initial Glide/Vina Docking: Generate 20 poses with softened van der Waals radii (scaling

factor 0.5) to allow slight clashes.

Prime Refinement: Subject residues within 5 Å of the ligand to side-chain prediction and

minimization.

Redocking: Re-dock the ligand into the optimized receptor structures using hard potentials

(standard radii).

Scoring: Rank poses using Glide XP (Extra Precision) or Vina Score.

Visualization of the Workflow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: Computational workflow for docking 3-(2-Chlorophenoxy)azetidine HCl into hNET.

Results Interpretation & Interaction Analysis
Binding Mode Analysis
Successful docking poses for CPA-HCl typically exhibit the following contacts:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interaction Network Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Predicted interaction map of CPA-HCl within the hNET binding pocket.
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Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the stability of the Azetidine-Asp75

salt bridge in a dynamic, solvated membrane environment.

System Setup
Membrane: Embed the Protein-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-

3-phosphocholine) lipid bilayer.

Solvent: TIP3P water model, neutralized with 0.15 M NaCl.

Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

Simulation Protocol
Minimization: Steepest descent (5000 steps).

Equilibration (NVT/NPT):

Restrain protein backbone and ligand heavy atoms.

Heat to 310 K (physiological temp).

Gradually release restraints over 5 ns.

Production Run: 100 ns simulation with no restraints.

Analysis Metrics
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein

backbone indicates a stable binding mode.

H-Bond Lifetime: Calculate the percentage of simulation time the Asp75 salt bridge is

maintained. A value >80% confirms high affinity.[1]

ADMET Profiling (In Silico)
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For 3-(2-Chlorophenoxy)azetidine to be a viable CNS drug lead, it must cross the Blood-Brain

Barrier (BBB).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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